Cellotriose

描述

Synthesis Analysis

Cellotriose can be synthesized through enzymatic methods using cellobiose phosphorylase (CBP) and cellodextrin phosphorylase (CDP) enzymes, starting from cellobiose and α-D-glucose 1-phosphate. Optimized CBP variants have been engineered to convert cellobiose to cellotriose with significant purity and yield, indicating the potential for cost-effective production processes (Ubiparip et al., 2020).

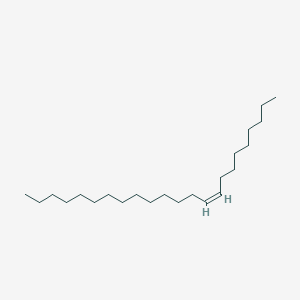

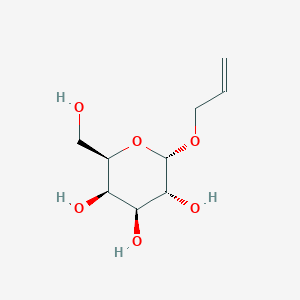

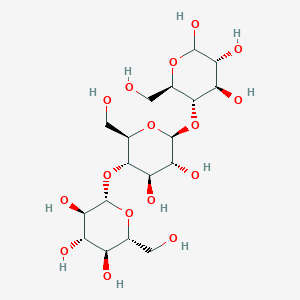

Molecular Structure Analysis

Cellotriose's structure, characterized by its linear arrangement of glucose units, enables it to form various mesophases, including hexagonal columnar structures, when modified into derivatives like cellotriose hendecadecanoate. These structural arrangements are crucial for understanding cellotriose's interactions in biological systems and potential applications in material science (Itoh et al., 1991).

Chemical Reactions and Properties

Cellotriose participates in unique chemical reactions, such as its role as a damage-associated molecular pattern (DAMP) that triggers immune responses in plants. This activity is mediated through specific receptor kinases, highlighting cellotriose's biochemical significance beyond its physical properties (Gandhi et al., 2023).

Physical Properties Analysis

The physical properties of cellotriose and its derivatives, such as liquid crystalline behavior, have been extensively studied. For example, cellobiose octadecanoate and cellotriose hendecadecanoate derivatives exhibit enantiotropic mesophases, indicating their potential for applications in optoelectronics and as molecular receptors due to their ordered structures and chirality (Itoh et al., 1991).

Chemical Properties Analysis

Understanding cellotriose's chemical properties, such as its reactivity in enzymatic hydrolysis and synthesis, is crucial. Studies on cellotriose synthesis employing immobilized β-glucosidases from sources like Trichoderma longibrachiatum reveal the enzyme-catalyzed polymerization processes. These insights are vital for advancing cellotriose's applications in various industries (Tanaka & Oi, 1985).

性质

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-ZWSAEMDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cellotriose | |

CAS RN |

33404-34-1 | |

| Record name | D-Glucose, O-D-glucopyranosyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。